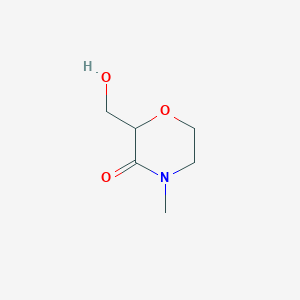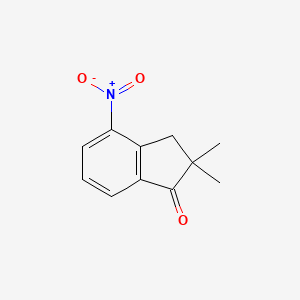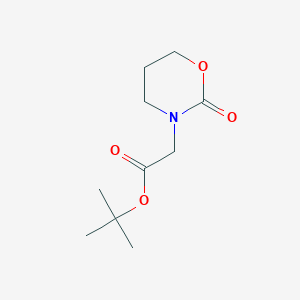
2-(Hydroxymethyl)-4-methylmorpholin-3-one
Vue d'ensemble
Description
The compound “2-(Hydroxymethyl)-4-methylmorpholin-3-one” likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The hydroxymethyl group (-CH2OH) is an alcohol, which could potentially contribute to the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions involving “2-(Hydroxymethyl)-4-methylmorpholin-3-one” would depend on its specific structure and the conditions under which it’s reacted. Hydroxymethyl groups can participate in a variety of reactions, including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s functional groups .Applications De Recherche Scientifique
Biocomposite Material Development
The compound’s unique structure makes it a candidate for creating biocomposite materials. These materials combine a biological component with a composite matrix, resulting in products that can be both strong and lightweight. The potential for this application lies in the compound’s ability to interact with natural fibers, enhancing the mechanical properties of the final biocomposite .
Drug Synthesis
“2-(Hydroxymethyl)-4-methylmorpholin-3-one” can serve as a precursor or an intermediate in the synthesis of various drugs. Its molecular structure allows for modifications that can lead to the development of new pharmacologically active molecules, potentially contributing to treatments for diseases.
Catalysis
In the field of catalysis, this compound could be used to facilitate chemical reactions, particularly in the production of polymers. Its structure may allow it to act as a catalyst, speeding up reactions without being consumed in the process, which is crucial for industrial-scale synthesis.
Polymer Chemistry
This compound has applications in polymer chemistry, where it can be used as a monomer to create novel polymers with specific desired properties. These polymers could have applications ranging from biodegradable plastics to new materials for medical implants .
Gene Therapy Research
There is potential for “2-(Hydroxymethyl)-4-methylmorpholin-3-one” to be used in gene therapy research. It could be involved in the synthesis of cationic materials that serve as carriers for gene delivery, which is a promising area of study for treating genetic disorders .
Biomass Conversion
Research has shown that similar compounds can be derived from biomass conversion processes. This suggests that “2-(Hydroxymethyl)-4-methylmorpholin-3-one” could play a role in sustainable chemistry, serving as a building block derived from renewable resources .
Mécanisme D'action
Target of Action
The primary target of 2-(Hydroxymethyl)-4-methylmorpholin-3-one is the enzyme Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This process promotes the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
For instance, it could potentially inhibit the enzyme, thereby disrupting the normal metabolic processes that rely on the conversion of serine to glycine .
Biochemical Pathways
The interaction of 2-(Hydroxymethyl)-4-methylmorpholin-3-one with SHMT2 affects the serine metabolic pathway . This pathway is crucial for cell proliferation and the regulation of the redox and epigenetic states of cells . Disruption of this pathway could have downstream effects on various cellular processes, including cell growth and division.
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)-4-methylmorpholin-3-one’s action are likely tied to its impact on the serine metabolic pathway. By potentially inhibiting SHMT2, this compound could disrupt normal cellular processes, including cell growth and division . .
Orientations Futures
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZJWZGHMQUTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)
